molecular formula C12H20ClNO3 B5045629 N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride

N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride

Cat. No.: B5045629
M. Wt: 261.74 g/mol
InChI Key: MIYGXLOGGRPMSV-UHFFFAOYSA-N
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Description

N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride is a chemical compound characterized by the presence of a trimethoxyphenyl group attached to an ethanamine backbone. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with ethanamine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the aldehyde group to an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring .

Scientific Research Applications

N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist, binding to and activating these receptors, which leads to various physiological effects . The trimethoxyphenyl group plays a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-5-13-8-9-6-11(15-3)12(16-4)7-10(9)14-2;/h6-7,13H,5,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYGXLOGGRPMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1OC)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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